(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Overview
Description
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It’s worth noting that pyrazole derivatives have been associated with a range of biological activities, including antileishmanial and antimalarial effects .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they are often used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This suggests that this compound could potentially interact with palladium-containing enzymes or proteins.
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This suggests that this compound could potentially exert its effects through similar interactions.
Metabolic Pathways
Boronic acids are known to undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations . This suggests that this compound could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure involves:
Reactants: Aryl halide (e.g., 3-bromo-4-methyl-1H-pyrazole) and phenylboronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in various substitution reactions, including the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a catalyst or activating agent.
Major Products:
Phenol Derivative: Formed through oxidation.
Hydroxyl Derivative: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Scientific Research Applications
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in biological applications.
(4-(1H-Pyrazol-1-yl)phenyl)boronic Acid: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid Derivatives: Various derivatives with different substituents on the pyrazole or phenyl ring can exhibit different properties and applications.
Uniqueness: this compound is unique due to the presence of both the boronic acid group and the 4-methyl-1H-pyrazol-1-yl group, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
[3-(4-methylpyrazol-1-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPGYPYXASNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=C(C=N2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227330 | |
Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428582-36-8 | |
Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428582-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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